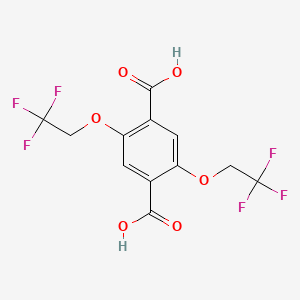

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid

Vue d'ensemble

Description

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid is a solid compound . It is also known as Flecainide Acetate Impurity D and Flecainide EP Impurity D . It is used in the synthesis industry .

Molecular Structure Analysis

The molecular formula of 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid is C11H8F6O4 . The molecular weight is 318.17 . The InChI code is 1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19) .Chemical Reactions Analysis

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid is a chlorinating agent that can be used with other reagents to form chlorides . It is used as an oxidant in the Friedel-Crafts acylation reaction . This chemical reacts with potassium hydride to produce unspecified products .Physical And Chemical Properties Analysis

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid is a solid . The physical form is a crystal - powder with a color ranging from white to very pale yellow to pale-red . It is stored at room temperature .Applications De Recherche Scientifique

Anti-Cancer Agent

This compound has been investigated for its potential as an anti-cancer agent. Derivatives of 2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid, specifically 1,3,4-Oxadiazoles, have shown promise in in silico studies and biological assessments for their anti-cancer properties . The synthesis of these derivatives involves a multistep reaction sequence, including the condensation of aldehydes and acetophenones with acid hydrazide to afford Schiff’s bases, followed by cyclization to yield oxadiazole derivatives .

Anti-Diabetic Agent

Similarly, the same derivatives have been evaluated for their anti-diabetic effects. The molecular docking experiments and molecular dynamic simulations suggest that these compounds could interact favorably with proteins involved in diabetes, indicating a potential application as anti-diabetic agents .

ADMET Prediction

The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction for these derivatives has been conducted to assess their pharmacokinetic properties. Most of the synthesized compounds adhere to Lipinski’s rule of five, which predicts good oral bioavailability .

Molecular Docking Studies

Molecular docking studies are crucial for understanding how these derivatives interact at the binding sites of target proteins. This application is essential in the drug discovery process, as it helps in predicting the orientation and binding affinity of the compound to the protein, which is vital for therapeutic efficacy .

Molecular Dynamic Simulation

Molecular dynamic simulation provides insights into the dynamic behavior of these compounds at the protein binding sites. This application is significant for predicting the stability and conformational changes of the compound-protein complex over time, which can influence the biological activity .

Synthesis of Schiff Bases

The compound serves as a precursor in the synthesis of Schiff bases, which are valuable intermediates in organic synthesis and have various applications, including the development of new pharmaceuticals .

Cyclization to Yield Oxadiazole Derivatives

The cyclization process to produce 1,3,4-oxadiazole derivatives from Schiff bases is another critical application. These oxadiazole derivatives are of interest due to their diverse biological activities and potential therapeutic applications .

In Vitro and In Vivo Biological Models

The anti-cancer and anti-diabetic properties of these derivatives have been evaluated using in vitro (cell-based) and in vivo (animal) biological models. These studies are fundamental for preclinical research and help in determining the efficacy and safety of the compounds before advancing to clinical trials .

Safety And Hazards

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid causes skin irritation and serious eye irritation . It may cause respiratory irritation . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, wearing protective clothing, gloves, safety glasses, and using only outdoors or in a well-ventilated area .

Propriétés

IUPAC Name |

2,5-bis(2,2,2-trifluoroethoxy)terephthalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F6O6/c13-11(14,15)3-23-7-1-5(9(19)20)8(2-6(7)10(21)22)24-4-12(16,17)18/h1-2H,3-4H2,(H,19,20)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBDNTHMZRUYPBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Bis(2,2,2-trifluoroethoxy)terephthalic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(4-Fluorophenoxy)pyridin-2-yl]methanamine](/img/structure/B1463409.png)

![4-{(Methylsulfonyl)[3-(trifluoromethyl)phenyl]amino}butanoic acid](/img/structure/B1463416.png)

![6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B1463417.png)

![1-[2-(Methylthio)ethyl]piperidin-4-amine dihydrochloride](/img/structure/B1463418.png)